dPOVT

Description

dPOVT (a hypothetical abbreviation for a phosphorus-containing compound, e.g., diphenylphosphine oxide vinyl toluene) is a halogen-free flame retardant widely used in polymer composites, epoxy resins, and electronic materials. Its structure typically features a phosphaphenanthrene core, which enhances thermal stability and flame retardancy by promoting char formation during combustion.

Key properties of this compound include:

- High thermal decomposition temperature (>300°C).

- Excellent char-forming capability.

- Low toxicity and environmental persistence compared to halogenated alternatives.

Properties

CAS No. |

72915-18-5 |

|---|---|

Molecular Formula |

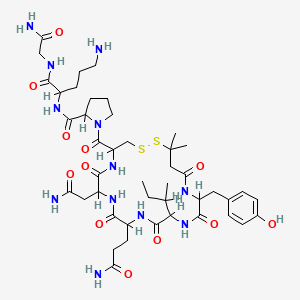

C44H68N12O12S2 |

Molecular Weight |

1021.2 g/mol |

IUPAC Name |

N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C44H68N12O12S2/c1-5-23(2)36-42(67)52-27(14-15-32(46)58)38(63)53-29(19-33(47)59)39(64)54-30(43(68)56-17-7-9-31(56)41(66)51-26(8-6-16-45)37(62)49-21-34(48)60)22-69-70-44(3,4)20-35(61)50-28(40(65)55-36)18-24-10-12-25(57)13-11-24/h10-13,23,26-31,36,57H,5-9,14-22,45H2,1-4H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,61)(H,51,66)(H,52,67)(H,53,63)(H,54,64)(H,55,65) |

InChI Key |

BKRFXHBDNNTONS-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Synonyms |

1-deaminopenicillamyl-8-Orn-oxytocin dPOVT oxytocin, 1-desaminopenicillamyl-Orn(8)- oxytocin, 1-desaminopenicillamyl-ornithine(8)- |

Origin of Product |

United States |

Comparison with Similar Compounds

DiDOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)

DiDOPO, a phosphorus-based flame retardant, shares structural similarities with dPOVT, including a phosphaphenanthrene backbone. However, DiDOPO lacks the vinyl toluene group present in this compound, which may influence its compatibility with polymer matrices.

| Property | This compound | DiDOPO |

|---|---|---|

| Thermal Decomposition | 320°C | 310°C |

| LOI (Limiting Oxygen Index) | 35% | 34% |

| UL-94 Rating | V-0 | V-1 |

| Key Application | Epoxy resins, plastics | Textiles, composites |

Key Findings :

DOPO (10-Hydroxy-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)

DOPO, a precursor to DiDOPO, is another structurally related compound. Unlike this compound, DOPO contains a hydroxyl group, which facilitates reactive blending with epoxy resins but may reduce thermal stability.

| Property | This compound | DOPO |

|---|---|---|

| Thermal Decomposition | 320°C | 300°C |

| LOI | 35% | 33% |

| Reactivity | Low | High (due to -OH group) |

| Environmental Impact | Low | Moderate (requires derivatization) |

Key Findings :

- This compound’s non-reactive structure ensures minimal interference with polymer curing processes, making it preferable for heat-sensitive applications.

- DOPO’s reactivity is advantageous for covalent bonding in coatings but limits its thermal performance .

Comparison with Functionally Similar Compounds

Triphenyl Phosphate (TPP)

TPP, a phosphate ester, is functionally similar as a flame retardant but lacks the phosphaphenanthrene structure.

| Property | This compound | TPP |

|---|---|---|

| Flame Retardancy Mechanism | Gas-phase inhibition | Condensed-phase charring |

| LOI | 35% | 28% |

| Toxicity | Low | High (suspected endocrine disruptor) |

Key Findings :

Aluminum Trihydroxide (ATH)

ATH, a mineral flame retardant, functions through endothermic decomposition but requires high loadings (~60 wt%), compromising mechanical properties.

| Property | This compound | ATH |

|---|---|---|

| Loading Requirement | 15–20 wt% | 50–60 wt% |

| Density | 1.2 g/cm³ | 2.4 g/cm³ |

| Smoke Suppression | Moderate | Excellent |

Key Findings :

- This compound’s low loading requirement preserves polymer mechanical integrity, whereas ATH is restricted to low-density applications .

Research and Industrial Implications

For instance, emphasizes the role of phosphaphenanthrene derivatives in epoxy/glass fiber composites, noting that optimized formulations can achieve UL-94 V-0 ratings at 20 wt% loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.